2-[(4-Methoxyphenoxy)methyl]morpholine;hydrochloride
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Overview
Description
2-[(4-Methoxyphenoxy)methyl]morpholine;hydrochloride is a chemical compound with the molecular formula C12H18ClNO3. It is a morpholine derivative, which means it contains a morpholine ring—a six-membered ring with one nitrogen atom and one oxygen atom. This compound is often used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Methoxyphenoxy)methyl]morpholine;hydrochloride typically involves the reaction of 4-methoxyphenol with epichlorohydrin to form 2-(4-methoxyphenoxy)propanol. This intermediate is then reacted with morpholine under basic conditions to yield the desired product. The reaction conditions often include the use of a base such as sodium hydroxide and a solvent like ethanol.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors. The product is then purified using techniques such as crystallization or distillation to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
2-[(4-Methoxyphenoxy)methyl]morpholine;hydrochloride undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The chlorine atom in the hydrochloride salt can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like sodium azide or potassium cyanide can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield 2-[(4-Hydroxyphenoxy)methyl]morpholine, while reduction can produce various morpholine derivatives.
Scientific Research Applications
2-[(4-Methoxyphenoxy)methyl]morpholine;hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in studies involving enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects, including its use as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-[(4-Methoxyphenoxy)methyl]morpholine;hydrochloride involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to changes in cellular functions.
Comparison with Similar Compounds
Similar Compounds
- 2-[(2-Ethoxyphenoxy)methyl]morpholine;hydrochloride
- 2-[(2-Methoxyphenoxy)methyl]morpholine
- 4-(2-Chloroethyl)morpholine;hydrochloride
Uniqueness
2-[(4-Methoxyphenoxy)methyl]morpholine;hydrochloride is unique due to its specific substitution pattern on the phenoxy group. This substitution can influence its chemical reactivity and biological activity, making it distinct from other similar compounds.
Properties
Molecular Formula |
C12H18ClNO3 |
---|---|
Molecular Weight |
259.73 g/mol |
IUPAC Name |
2-[(4-methoxyphenoxy)methyl]morpholine;hydrochloride |
InChI |
InChI=1S/C12H17NO3.ClH/c1-14-10-2-4-11(5-3-10)16-9-12-8-13-6-7-15-12;/h2-5,12-13H,6-9H2,1H3;1H |
InChI Key |
QILVKECRUNHJFY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)OCC2CNCCO2.Cl |
Origin of Product |
United States |
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